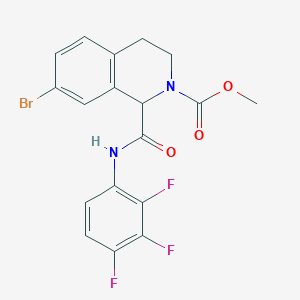![molecular formula C16H11FN2 B2984104 N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine CAS No. 386717-35-7](/img/structure/B2984104.png)
N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as FMIQ, and its chemical formula is C19H14FN3.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Isoquinoline derivatives, specifically those with modifications on the N-1 substituents, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) found that certain newly synthesized compounds exhibited significantly greater potency than established antibiotics against clinical isolates of bacteria such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, highlighting the potential of isoquinoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).
Cancer Research
Isoquinoline derivatives have been investigated for their antitumor activities. Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, evaluating their antineoplastic activity in mice bearing L1210 leukemia. The study identified compounds with significant inhibitory effects, suggesting the potential application of isoquinoline derivatives in cancer treatment (Liu et al., 1995).
Neuroscientific Exploration
Isoquinoline derivatives have been linked to the etiology of Parkinson's disease due to their structural similarity to neurotoxins. McNaught et al. (1998) discussed how isoquinoline derivatives might contribute to neurodegeneration through mechanisms involving the inhibition of mitochondrial functions and the formation of reactive oxygen species. This line of research provides insights into the potential role of isoquinoline derivatives in neurodegenerative diseases and their application in studying Parkinson's disease pathology (McNaught et al., 1998).
Enzyme Inhibition
Isoquinoline derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Thull et al. (1995) found that various isoquinolines acted as reversible and time-independent MAO inhibitors, with distinct selectivity towards MAO-A. This research highlights the application of isoquinoline derivatives in studying enzyme inhibition and their potential therapeutic use in treating disorders related to neurotransmitter metabolism (Thull et al., 1995).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-isoquinolin-5-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-15-6-2-1-4-13(15)11-19-16-7-3-5-12-10-18-9-8-14(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBBYUMVWXFBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC3=C2C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


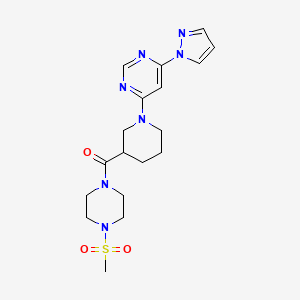

![N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide](/img/structure/B2984032.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2984033.png)


![7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2984036.png)
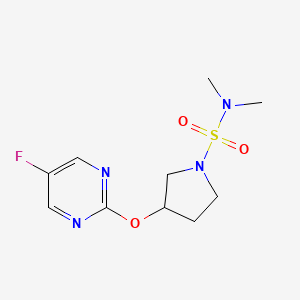
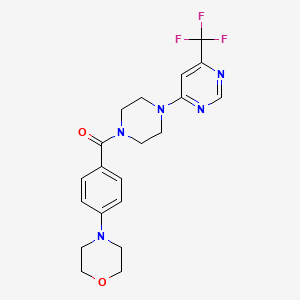
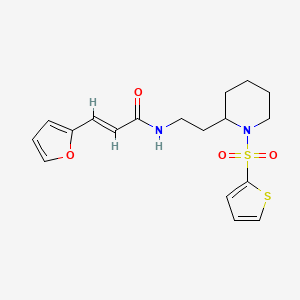
![2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]sulfonyl-N-(p-tolyl)acetamide](/img/structure/B2984041.png)
![2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2984042.png)
